molecular formula C19H19N3O3 B12899082 5-Methyl-N-(phenylcarbamoyl)-D-tryptophan CAS No. 827612-60-2

5-Methyl-N-(phenylcarbamoyl)-D-tryptophan

Cat. No.: B12899082
CAS No.: 827612-60-2
M. Wt: 337.4 g/mol
InChI Key: RDVSDDSQBQVDLF-QGZVFWFLSA-N
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Description

®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is a complex organic compound that features an indole ring, a phenylurea moiety, and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid typically involves a multi-step process. One common method starts with the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The resulting indole derivative is then subjected to N-alkylation to introduce the methyl group at the 5-position .

Subsequently, the indole derivative undergoes a reaction with an isocyanate to form the phenylurea moiety. Finally, the propanoic acid side chain is introduced through a series of reactions involving the appropriate reagents and conditions .

Industrial Production Methods

Industrial production of ®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(5-Methyl-1H-indol-3-yl)-2-(3-phenylureido)propanoic acid is unique due to its combination of an indole ring, phenylurea moiety, and propanoic acid side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

827612-60-2

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

(2R)-3-(5-methyl-1H-indol-3-yl)-2-(phenylcarbamoylamino)propanoic acid

InChI

InChI=1S/C19H19N3O3/c1-12-7-8-16-15(9-12)13(11-20-16)10-17(18(23)24)22-19(25)21-14-5-3-2-4-6-14/h2-9,11,17,20H,10H2,1H3,(H,23,24)(H2,21,22,25)/t17-/m1/s1

InChI Key

RDVSDDSQBQVDLF-QGZVFWFLSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC=C2C[C@H](C(=O)O)NC(=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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